Product packaging for Ethyl 4-amino-6-chloronicotinate(Cat. No.:CAS No. 380626-81-3)

Ethyl 4-amino-6-chloronicotinate

Cat. No.: B189353
CAS No.: 380626-81-3
M. Wt: 200.62 g/mol
InChI Key: OAQIVHCEAFDMTK-UHFFFAOYSA-N
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Description

Overview of Nicotinic Acid and its Derivatives in Chemical Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Beyond its essential role as a human nutrient, nicotinic acid and its derivatives are fundamental scaffolds in organic chemistry. nih.govchemistryjournal.net These compounds have garnered considerable attention due to their diverse pharmaceutical applications, including the treatment of pellagra and their role as lipid-lowering agents. wikipedia.orgnih.gov The development of synthetic routes to access a wide array of substituted nicotinic acid derivatives has been a focus of chemical research, enabling the exploration of their structure-activity relationships in various biological systems. nih.govnih.gov The functionalization of the pyridine (B92270) ring and the modification of the carboxylic acid group are key strategies in the synthesis of novel nicotinates with tailored properties. nih.gov

Significance of Pyridine Ring Systems in Medicinal Chemistry and Agrochemicals

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and agrochemical research. researchgate.netrsc.orgnih.gov Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the compound's basicity, solubility, and ability to interact with biological targets. rsc.orgtaylorandfrancis.com Consequently, pyridine derivatives are integral components of a vast number of FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov In the agrochemical sector, pyridine-based compounds are utilized in the development of herbicides and insecticides. smolecule.comchembk.com

Contextualizing Ethyl 4-amino-6-chloronicotinate within Substituted Nicotinates

This compound is a specific example of a substituted nicotinate, featuring an ethyl ester group at the 3-position, an amino group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. cymitquimica.com This particular arrangement of substituents confers specific chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. chemicalbook.com The presence of the amino group provides a site for further functionalization, while the chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. These characteristics position this compound as a key starting material for the preparation of more complex, biologically active molecules. chemicalbook.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

PropertyValueSource
Molecular Formula C8H9ClN2O2 cymitquimica.comchemicalbook.com
Molecular Weight 200.62 g/mol cymitquimica.comchemicalbook.com
Appearance Solid cymitquimica.com
Boiling Point 335.8±37.0 °C (Predicted) chemicalbook.com
Density 1.326±0.06 g/cm3 (Predicted) chemicalbook.com
pKa 2.75±0.42 (Predicted) chemicalbook.com
Storage Temperature 2–8 °C, under inert gas chemicalbook.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic pathways. One reported method involves the TFA-mediated deprotection of ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate, yielding the desired product.

The reactivity of this compound is largely dictated by its functional groups. The amino group is susceptible to reactions such as acylation and alkylation, allowing for the introduction of diverse substituents at the 4-position. The chlorine atom at the 6-position is a leaving group and can be replaced by other nucleophiles through substitution reactions. This reactivity makes the compound a versatile building block for creating a library of substituted pyridine derivatives for further investigation.

Applications in Research

This compound serves as a crucial reagent in the preparation of biologically active small molecules with potential pharmaceutical applications. chemicalbook.comchemicalbook.com Its utility as a synthetic intermediate allows researchers to construct more elaborate molecular architectures. The core pyridine structure, combined with the specific substitutions, makes it a valuable starting point for the discovery of new compounds with potential therapeutic or agrochemical properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B189353 Ethyl 4-amino-6-chloronicotinate CAS No. 380626-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIVHCEAFDMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356462
Record name ethyl 4-amino-6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380626-81-3
Record name ethyl 4-amino-6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Ethyl 4 Amino 6 Chloronicotinate

Reactivity at the Amino Group

The exocyclic amino group at the 4-position of the pyridine (B92270) ring is a key site for functionalization. Its nucleophilic character allows it to participate in a variety of reactions, including acylations, alkylations, and condensations to form Schiff bases.

The primary amino group of Ethyl 4-amino-6-chloronicotinate can readily undergo acylation to form the corresponding N-acyl derivatives (amides). This reaction typically involves treating the compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The free amino group's susceptibility to this type of functionalization makes it a common step in synthetic pathways. The resulting amide is generally more stable and less basic than the parent amine.

Table 1: General Acylation Reaction

Reactant 1Reactant 2 (Acylating Agent)Product
This compoundR-COCl (Acyl Chloride)Ethyl 4-(acylamino)-6-chloronicotinate
This compound(RCO)₂O (Acid Anhydride)Ethyl 4-(acylamino)-6-chloronicotinate

R represents an alkyl or aryl group.

Alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. This transformation is typically achieved by reacting this compound with an alkyl halide (e.g., ethyl iodide). The reaction often requires a base to deprotonate the amine, enhancing its nucleophilicity. The presence of the free amino group makes the compound susceptible to such functionalization. The degree of alkylation can sometimes be controlled by the stoichiometry of the reagents.

Table 2: General Alkylation Reaction

Reactant 1Reactant 2 (Alkylating Agent)Product
This compoundR-X (Alkyl Halide)Ethyl 6-chloro-4-(alkylamino)nicotinate (Secondary Amine)
Ethyl 6-chloro-4-(alkylamino)nicotinateR'-X (Alkyl Halide)Ethyl 6-chloro-4-(dialkylamino)nicotinate (Tertiary Amine)

R and R' represent alkyl groups; X represents a halogen (Cl, Br, I).

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a reversible process that typically occurs under acid or base catalysis and involves the elimination of a water molecule. The formation of the C=N double bond in the Schiff base product is a widely used transformation in organic synthesis. This reaction is a characteristic transformation for primary amines in the presence of carbonyl compounds.

Reactivity at the Chlorine Atom

Orthogonal Coupling Reactions

The structure of this compound, with a halogen substituent and an amino group on the pyridine ring, is well-suited for orthogonal coupling reactions. This strategy involves the selective functionalization of one reactive site in the presence of the other, allowing for the sequential introduction of different molecular fragments.

The chlorine atom at the C6 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com Typically, the C-Cl bond on an electron-deficient pyridine ring is activated towards oxidative addition to a palladium(0) catalyst. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling, the chloro group can be selectively displaced by an aryl or heteroaryl group from a boronic acid partner. researchgate.netmdpi.com

Concurrently, the amino group at the C4 position offers a distinct reaction site. It can participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination or Chan-Lam coupling. researchgate.netresearchgate.net These reactions typically employ a different catalytic system (e.g., copper catalysts for Chan-Lam coupling) or different reaction conditions, allowing for chemoselectivity.

The principle of orthogonality lies in exploiting these differential reactivities. For example, a Suzuki coupling could be performed at the C6-Cl position under palladium catalysis, leaving the C4-amino group intact. Subsequently, the amino group could be acylated, alkylated, or used in a separate C-N coupling reaction under different conditions. This stepwise, selective functionalization is a powerful strategy for building molecular complexity from a single, versatile starting material. The ability to perform site-selective modifications is crucial in the synthesis of complex molecules, including pharmaceuticals and functional materials. snnu.edu.cnd-nb.info

Table 1: Potential Orthogonal Coupling Reactions

Reactive SiteCoupling ReactionTypical ReagentsResulting Bond
C6-ChloroSuzuki-MiyauraAryl/vinyl boronic acid, Pd catalyst, baseC-C
C6-ChloroSonogashiraTerminal alkyne, Pd/Cu catalyst, baseC-C (alkyne)
C6-ChloroBuchwald-HartwigAmine, Pd catalyst, baseC-N
C4-AminoAcylationAcyl chloride, baseN-C (amide)
C4-AminoChan-Lam CouplingBoronic acid, Cu catalyst, oxidantN-C

Ester Group Modifications

The ethyl ester group at the C3 position is another key functional handle that can be readily modified through common ester transformations.

The ethyl ester of this compound can be converted to other esters through transesterification. This reaction involves heating the ethyl ester with a different alcohol in the presence of a catalytic amount of acid or base. orgsyn.orgbeilstein-journals.org The choice of catalyst and reaction conditions can be tuned to accommodate various alcohols, from simple alkyl alcohols to more complex, bulky, or functionalized ones. For example, using a bulky alcohol like tert-butanol (B103910) would yield the corresponding tert-butyl ester. orgsyn.org This modification can significantly alter the steric and electronic properties of the molecule, as well as its solubility and reactivity. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. diva-portal.orggoogle.com

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-6-chloronicotinic acid, through a process called saponification. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. google.comgoogle.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated to yield the free carboxylic acid. This transformation is often a key step in synthetic pathways, as the resulting carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation or conversion into other functional groups. tandfonline.com Studies on related substituted nicotinic acid esters have demonstrated that this hydrolysis can also be achieved under strong acidic conditions. google.com

Table 2: Ester Modification Reactions

ReactionReagentsProduct Functional Group
TransesterificationR-OH (Alcohol), Acid or Base CatalystEster (R-O-C=O)
SaponificationNaOH or KOH (aq), then H₃O⁺Carboxylic Acid (-COOH)

Derivatization for Specific Applications

The strategic functionalization of this compound and its derivatives is crucial for tailoring its properties for specific applications, particularly in medicinal chemistry and chemical biology.

A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolic processes. this compound itself, or its derivatives, can be considered for prodrug design. The ethyl ester group can act as a promoiety, masking a potentially more polar and active carboxylic acid. tandfonline.com Ester prodrugs are common in drug development as they can enhance properties like lipophilicity, which can improve membrane permeability and oral absorption. nih.gov Upon entering the body, esterases can hydrolyze the ethyl ester to release the active carboxylic acid derivative. soton.ac.uk

Furthermore, the amino group at C4 can be derivatized to form amide or carbamate (B1207046) prodrugs. For instance, conjugation with an amino acid can create a prodrug that is selectively cleaved by peptidases or that utilizes amino acid transporters for improved cellular uptake. nih.gov This approach has been widely used to improve the pharmacokinetic properties of various drugs. nih.govwipo.intwipo.int

Bioconjugation is the process of linking a molecule to a larger biomolecule, such as a protein or antibody, to create a construct with combined functionalities. The reactive handles on this compound make it a candidate for creating such conjugates. youtube.com

The primary amino group at the C4 position is a nucleophilic site that can be used to form stable covalent bonds with electrophilic partners. For example, it can be acylated to form an amide linkage, a common strategy for attaching small molecules to the lysine (B10760008) residues of proteins. nih.gov The chloro-substituent at C6 can also be employed for conjugation. Through a nucleophilic aromatic substitution (SNAr) reaction, the chlorine can be displaced by a nucleophilic residue on a biomolecule, such as the thiol group of a cysteine residue, to form a stable thioether linkage. nih.govnih.gov This dual reactivity allows for the potential development of bifunctional linkers or dual-payload conjugates.

Applications in Pharmaceutical and Medicinal Chemistry

Role as a Pharmaceutical Intermediate

The reactivity of Ethyl 4-amino-6-chloronicotinate at its various functional groups—the amino group, the chlorine atom, and the ester—makes it an ideal precursor for constructing more complex molecular architectures. The chlorine atom can be readily displaced through nucleophilic substitution reactions, while the amino and ester groups can participate in condensation and amidation reactions, respectively. This chemical versatility is leveraged by medicinal chemists to synthesize targeted therapeutic agents. evitachem.com

The pyridine (B92270) ring is a common structural motif in a multitude of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. mdpi.com These drugs function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers. ed.ac.uk

This compound and its close structural analogs, such as ethyl 4,6-dichloronicotinate, serve as key intermediates in the synthesis of potent kinase inhibitors. For instance, the synthesis of Ripretinib, a broad-spectrum KIT and PDGFRA kinase inhibitor approved for treating gastrointestinal stromal tumors (GIST), utilizes a derivative of this scaffold. ed.ac.uk The synthesis pathway involves a nucleophilic aromatic substitution reaction at the chlorinated position of the pyridine ring, demonstrating the utility of this intermediate in building the core structure of the final drug. ed.ac.uk The development of such inhibitors is crucial for overcoming drug resistance associated with mutations in target kinases. ed.ac.uk

Table 1: Examples of Kinase Targets for Inhibitors Derived from Pyridine Scaffolds

Kinase Target Associated Disease(s) Role of Kinase
KIT Gastrointestinal Stromal Tumors (GIST), Melanoma Regulates cell survival, proliferation, and differentiation.
PDGFRA Gastrointestinal Stromal Tumors (GIST), Glioblastoma A cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family.
Spleen Tyrosine Kinase (Syk) Inflammatory diseases, certain cancers A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells.

This table provides examples of kinase targets that are often inhibited by compounds synthesized from pyridine-based intermediates.

Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease. nih.gov These agents work by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition. The core structure of this compound is found in precursors to potent AChE modulators.

Research has shown that derivatives such as ethyl [6-amino-5-cyanopyridine]-3-carboxylates can be used to synthesize tacrine (B349632) analogues. nih.govresearchgate.net Tacrine was one of the first centrally acting AChE inhibitors approved for Alzheimer's disease. Furthermore, molecular modeling and synthesis studies have identified compounds like ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] evitachem.comalfa-chemistry.comnaphthyridine-3-carboxylate as potent and selective AChE inhibitors. nih.gov These findings confirm that the aminonicotinate scaffold is a valuable starting point for developing new cholinergic agents that can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov

Table 2: AChE Inhibitory Activity of Related Aminopyridine Derivatives

Compound Target Enzyme IC₅₀ (µM) Selectivity
Tacrine Analogue (Compound 14) Acetylcholinesterase (AChE) ~3x less potent than Tacrine Competitive Inhibitor
Tacrine Analogue (Compound 12) Acetylcholinesterase (AChE) Moderate Selective for AChE over BuChE

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity. Data is derived from studies on structurally related compounds. nih.govnih.gov

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of pharmaceutical research. Derivatives of pyridine carboxylic acids, such as isonicotinic acid, have demonstrated considerable anti-inflammatory potential. nih.gov These compounds often exert their effects by inhibiting the production of inflammatory mediators like reactive oxygen species (ROS) and prostaglandins (B1171923) via the cyclooxygenase (COX) enzymes. nih.govnih.gov

Compounds synthesized from isonicotinoyl motifs have shown inhibitory activity that is significantly better than that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov The versatile structure of this compound makes it a suitable precursor for creating libraries of novel compounds to be screened for anti-inflammatory properties, potentially targeting key inflammatory pathways involving cytokines like IL-6 and TNF-α. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound % Inhibition (at 25 µg/mL) IC₅₀ (µg/mL)
Isonicotinate 5 95.9% 1.42 ± 0.1
Isonicotinate 6 ~95% 8.6 ± 0.5

This table showcases the high potency of compounds structurally related to this compound compared to a standard NSAID. nih.gov

Beyond its role in creating specific kinase inhibitors, the scaffold of this compound is used to develop a broader range of anticancer agents that may act through various mechanisms, including the induction of apoptosis. mdpi.com The thienopyrimidine core, which can be synthesized from amino-thiophene carboxylates, has been identified in numerous compounds with potent anticancer activity. mdpi.com

For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related starting material, has been used to synthesize a series of derivatives tested against human breast (MCF-7) and liver (HepG-2) cancer cell lines. mdpi.com Several of these compounds displayed significant antiproliferative activity. mdpi.com Similarly, the Biginelli reaction using ethyl 4-chloroacetoacetate has yielded tetrahydropyrimidine (B8763341) derivatives with selective cytotoxicity against chronic myelogenous leukemia (K562) cells. nih.gov These examples underscore the utility of this chemical framework in generating novel compounds for cancer therapy. mdpi.comnih.gov

Table 4: Cytotoxic Activity of Derivatives Against Human Cancer Cell Lines

Derivative Class Cell Line IC₅₀ (µM)
Thienopyrimidine MCF-7 (Breast) 23.2 - 95.9
Thienopyrimidine HepG-2 (Liver) 23.2 - 95.9
Tetrahydropyrimidine (4a) K562 (Leukemia) 1.76 ± 0.09

IC₅₀ represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. mdpi.comnih.gov

The application of this compound and its derivatives extends to a range of neurological disorders beyond Alzheimer's disease. A closely related compound, Ethyl 4-amino-6-chloro-5-methylnicotinate, has been specifically noted for its potential in developing drugs for neurological conditions. evitachem.com The ability of compounds to cross the blood-brain barrier is a critical factor in developing drugs for the central nervous system (CNS). The physicochemical properties of small heterocyclic molecules like this one can be modified to enhance CNS penetration.

The development of AChE inhibitors for Alzheimer's is a prime example of its use in this area. nih.gov Furthermore, patent literature reveals that various derivatives of pyridines and pyrimidines have been investigated for a wide spectrum of neurological and psychiatric conditions, including Parkinson's disease, Huntington's disease, schizophrenia, depression, and bipolar disorder. bioworld.comambeed.com This highlights the broad potential of this chemical scaffold in CNS drug discovery.

Targeted Therapeutic Areas

Based on its role as a versatile pharmaceutical intermediate, the application of this compound in drug development is focused on several key therapeutic areas:

Oncology: As a precursor for potent kinase inhibitors and other cytotoxic agents, this compound is integral to the development of targeted therapies for various cancers, including GIST, leukemia, and solid tumors. ed.ac.uknih.gov

Neurology: Its primary application in this area is the synthesis of acetylcholinesterase inhibitors for the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. The scaffold also shows promise for developing treatments for a wider range of CNS disorders. evitachem.comnih.gov

Inflammatory Diseases: The pyridine carboxylic acid core is a key feature in the synthesis of novel anti-inflammatory agents that may offer improved potency and different mechanisms of action compared to traditional NSAIDs. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of molecules derived from this compound is significantly influenced by its constituent functional groups.

The presence of a halogen atom, specifically chlorine, on the pyridine ring can profoundly impact the physicochemical properties and biological activity of the molecule. Halogenation can enhance binding affinity to target proteins through halogen bonding and can also improve metabolic stability and membrane permeability nih.govnih.gov. In the context of derivatives of this compound, the chlorine atom can act as a key interaction point with the target protein or serve as a reactive handle for further chemical modifications.

Ester Group Modifications and their Impact on Functionalization

The transformation of the ethyl ester in this compound into different functional groups is a critical strategy for the development of new chemical entities. The primary modifications include hydrolysis to a carboxylic acid, transesterification to alternative esters, and amidation to various amides. These transformations not only introduce new functionalities but also significantly influence the molecule's polarity, solubility, and ability to participate in further chemical reactions, thus expanding its utility as a scaffold in drug discovery.

Hydrolysis to 4-amino-6-chloronicotinic acid:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water, followed by acidification. The resulting 4-amino-6-chloronicotinic acid is a versatile intermediate. The presence of the carboxylic acid group opens up numerous avenues for further functionalization, including the formation of amides via coupling with various amines, which is a common strategy in the synthesis of bioactive molecules.

Transesterification to Novel Esters:

Transesterification allows for the replacement of the ethyl group with other alkyl or aryl moieties, leading to a library of new ester derivatives. This reaction is often catalyzed by acids or bases and involves reacting this compound with an excess of a different alcohol. For instance, reaction with benzyl (B1604629) alcohol in the presence of a suitable catalyst can yield benzyl 4-amino-6-chloronicotinate. The nature of the new ester group can significantly impact the compound's lipophilicity and pharmacokinetic profile.

Amidation to Form Amide Derivatives:

The direct conversion of the ethyl ester to an amide, or amidation, can be achieved by reacting the ester with a primary or secondary amine. This reaction often requires elevated temperatures or the use of specific catalysts. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent. This method provides greater control and is applicable to a wider range of amines. The resulting amide derivatives introduce a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.

The following table summarizes the key modifications of the ester group and their impact on the functionalization of this compound.

Modification ReactionReagents/ConditionsResulting Functional GroupImpact on Functionalization
Hydrolysis 1. NaOH, MeOH/H₂O2. HClCarboxylic Acid- Provides a reactive handle for amide bond formation.- Increases polarity and water solubility.
Transesterification R-OH, Acid or Base catalystNew Ester (e.g., Benzyl ester)- Modifies lipophilicity and steric properties.- Can influence metabolic stability.
Amidation (via acid) 1. Hydrolysis to acid2. R¹R²NH, Coupling agentAmide- Introduces hydrogen bonding capabilities.- Creates structurally diverse derivatives with potential for altered biological activity.

These modifications of the ester group are instrumental in the exploration of the chemical space around the 4-amino-6-chloronicotinate scaffold, enabling the fine-tuning of molecular properties for the development of new therapeutic agents.

Applications in Agrochemical Chemistry

Intermediate in Agrochemical Synthesis

The chemical architecture of Ethyl 4-amino-6-chloronicotinate is particularly amenable to modifications that lead to the development of a range of herbicides, insecticides, and pesticides. The presence of a chlorine atom allows for nucleophilic substitution reactions, while the amino group can be modified or can direct further reactions, and the ethyl ester provides a handle for hydrolysis or amidation.

This compound and its close analogs are key precursors in the synthesis of the picolinate (B1231196) class of herbicides. These herbicides are known for their systemic action and effectiveness against broadleaf weeds. The synthesis of modern synthetic auxin herbicides, such as those in the 6-aryl-picolinate family, often starts from a structurally similar 4-aminopicolinate core.

For instance, the synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides utilizes a 4-amino-3,5,6-trichloro-2-picolinonitrile as a starting material. This starting material undergoes a series of reactions including protection of the amino group, fluorination, deprotection, and subsequent cyclization and hydrolysis to yield the final herbicidal compounds. nih.govmdpi.commdpi.com While not this compound itself, this demonstrates the utility of the substituted 4-aminopyridine (B3432731) scaffold in building complex herbicidal molecules.

The general synthetic strategy involves the modification at the 6-position of the pyridine (B92270) ring, often through cross-coupling reactions, to introduce various aryl or heteroaryl groups, which are crucial for the herbicidal activity. The ester group at the 3-position is typically hydrolyzed to the corresponding carboxylic acid in the final active herbicide.

Table 1: Synthesis of Picolinate Herbicides from 4-Aminopicolinate Precursors

Starting Material Key Reaction Steps Final Product Class Reference
4-amino-3,5,6-trichloro-2-picolinonitrile Amino protection, Fluorination, Deprotection, Nucleophilic substitution, Knorr cyclization, Hydrolysis 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids nih.govmdpi.com
Methyl 4-amino-3,6-dichloropicolinate Stille coupling with vinyltributyltin Methyl 4-amino-3-chloro-6-vinylpicolinate patsnap.com

The chloronicotinyl scaffold present in this compound is a core component of neonicotinoid insecticides, a significant class of insecticides that act on the central nervous system of insects. While direct synthesis pathways from this compound are not extensively documented in readily available literature, its structure is highly relevant to the synthesis of asymmetric chloronicotinyl insecticides.

Research has been conducted on the synthesis and insecticidal activity of compounds like 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine. researchgate.net The synthesis of such molecules often involves the elaboration of a 6-chloropyridine precursor. The amino group on the pyridine ring of this compound could be a key functionality for building the side chains characteristic of neonicotinoid insecticides.

Furthermore, the development of novel anthranilic diamide (B1670390) insecticides, another important class of modern insecticides, involves the synthesis of complex molecules where a substituted pyridine ring is a key component. mdpi.com The functional groups on this compound make it a potential starting material for the synthesis of such complex structures.

The term pesticide encompasses a broad range of compounds including herbicides and insecticides. The utility of this compound as an intermediate extends to the broader category of pesticides. Its derivatives can be explored for a variety of pesticidal activities. For example, niacinamide derivatives, which can be conceptually linked to nicotinic acid derivatives like the subject compound, have been synthesized and evaluated for fungicidal and herbicidal activities. nih.gov

The synthesis of high-purity pesticide intermediates, such as those for chlorimuron-ethyl, highlights the importance of substituted pyrimidine (B1678525) and, by extension, pyridine intermediates in the agrochemical industry. google.com The structural features of this compound make it a valuable starting point for the synthesis of a wide array of pesticide molecules.

Development of Biologically Active Agrochemical Molecules

This compound and its derivatives are not only used in the synthesis of established agrochemicals but also serve as a scaffold for the development of new, biologically active molecules with potential agrochemical applications. Researchers actively explore modifications of this core structure to discover compounds with enhanced efficacy, selectivity, and improved environmental profiles.

A notable example is the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. nih.govmdpi.com In this research, the 6-position of a 4-aminopicolinate core, similar to the subject compound, was modified by introducing a phenyl-substituted pyrazolyl group. This led to the discovery of new compounds with potent herbicidal activity.

Table 2: Herbicidal Activity of Novel Picolinic Acid Derivatives

Compound Target Weed Activity Reference
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives Arabidopsis thaliana (model plant) High root growth inhibition nih.govmdpi.com

This line of research demonstrates a clear strategy for the development of new agrochemicals: starting with a known active scaffold, like the one provided by this compound, and systematically modifying its structure to optimize biological activity. The data from these studies can guide the synthesis of future generations of agrochemicals.

Advanced Computational and Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. However, a comprehensive search of scientific literature reveals a notable absence of specific published studies focusing on the detailed computational analysis of Ethyl 4-amino-6-chloronicotinate. While DFT and other advanced spectroscopic investigations have been extensively applied to a wide range of related nicotinic acid derivatives and other heterocyclic compounds, specific data for this compound remains largely unavailable in publicly accessible research.

The following sections outline the standard methodologies that would be employed in such a computational study. The absence of specific data in the literature for this compound means that the detailed research findings and data tables requested cannot be provided at this time.

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties. A typical DFT study of a molecule like this compound would involve calculations at a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p), to obtain various electronic and structural insights.

Molecular Geometry Optimization

The initial step in a DFT study involves the optimization of the molecule's geometry. This process calculates the lowest energy arrangement of the atoms in space, providing theoretical values for bond lengths, bond angles, and dihedral angles. This optimized structure corresponds to the most stable conformation of the molecule in the gaseous phase. Without specific studies on this compound, no data table for its optimized geometric parameters can be presented.

Electronic Properties (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can also be derived from these energies. As no specific HOMO-LUMO analysis for this compound has been published, a data table of these electronic properties cannot be provided.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map displays different colors to represent regions of varying electrostatic potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. Without published research, an MEP analysis for this compound is not available.

Thermodynamic Properties

DFT calculations can also be used to predict the thermodynamic properties of a compound at different temperatures. These properties include zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are valuable for understanding the stability and behavior of the molecule under various thermal conditions. Due to the lack of specific studies, a table of calculated thermodynamic properties for this compound cannot be compiled.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by studying charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. This analysis is crucial for understanding hyperconjugative effects and the stability of the molecular structure. In the absence of specific NBO studies for this compound, no data on these interactions can be presented.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the orientation of the ethyl ester group relative to the pyridine (B92270) ring. Rotation around the C(3)-C(carboxyl) and O-C(ethyl) single bonds gives rise to different conformers. Theoretical studies on similar aromatic esters, such as ethyl nicotinate, suggest the existence of multiple stable conformers.

It is anticipated that the most stable conformer of this compound would feature a planar arrangement of the ester group with the pyridine ring to maximize π-conjugation. The energy barriers to rotation around these bonds can be computationally modeled using methods like Density Functional Theory (DFT), which would also allow for the determination of the relative energies and populations of the different conformers at room temperature. The presence of the amino and chloro substituents on the pyridine ring is expected to influence the electron distribution and, consequently, the rotational barriers and conformational preferences.

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the ethyl group. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns being influenced by the positions of the amino, chloro, and ethyl ester substituents. The amino group protons would likely appear as a broad singlet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl ester.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will show distinct signals in the aromatic region, with their chemical shifts being sensitive to the electronic effects of the substituents. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.5-
NH₂4.0 - 6.0 (broad)-
-OCH₂CH₃4.1 - 4.4 (quartet)~60-62
-OCH₂CH₃1.2 - 1.4 (triplet)~14-15
Pyridine Ring Carbons-100 - 160
C=O-165 - 170

To obtain more precise theoretical NMR data, the Gauge-Including Atomic Orbital (GIAO) method is employed. This quantum chemical approach allows for the calculation of isotropic magnetic shielding tensors, which can then be converted to chemical shifts. By performing GIAO calculations at a suitable level of theory (e.g., DFT with an appropriate basis set), it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these calculated spectra with experimental data can aid in the definitive assignment of NMR signals and provide confidence in the proposed molecular structure. Such calculations have been successfully applied to related molecules like ethyl-6-chloronicotinate.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, Dispersive Raman)

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-H stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group is anticipated around 1700-1730 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Detailed assignment of the observed vibrational bands can be achieved through theoretical calculations. By computing the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. The calculated frequencies are often scaled to better match the experimental values. Potential Energy Distribution (PED) analysis is then used to determine the contribution of different internal coordinates to each normal mode of vibration, allowing for a precise assignment of the spectral bands.

Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Wavenumber (cm⁻¹)IntensityAssignment
~3450MediumAsymmetric N-H stretch
~3350MediumSymmetric N-H stretch
~3100Medium-WeakAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch
~1600StrongPyridine ring C=C/C=N stretch
~1250StrongC-O stretch
~700MediumC-Cl stretch

Normal Coordinate Analysis (NCA) is a powerful method used to provide a complete description of the molecular vibrations. It involves the calculation of the force constants of the molecule, which describe the stiffness of the chemical bonds and the resistance to bond angle changes. By performing an NCA, a full set of fundamental vibrational frequencies can be calculated and compared with the experimental IR and Raman spectra. This analysis provides a deeper understanding of the vibrational dynamics of this compound and aids in the accurate assignment of all vibrational modes.

Mass Spectrometry (MS, HRMS, LC/MS)

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structure of compounds. For this compound, mass spectrometric techniques confirm its elemental composition and provide insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula with high accuracy. The molecular formula for this compound is C8H9ClN2O2 chemicalbook.comsigmaaldrich.comnih.gov. Based on this formula, the expected molecular weight is approximately 200.62 g/mol chemicalbook.com.

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical LC/MS analysis of this compound, the compound would first be separated from a mixture and then ionized. The resulting mass spectrum would show a peak for the molecular ion [M]+ or the protonated molecule [M+H]+. Further fragmentation (MS/MS) would yield characteristic daughter ions, helping to confirm the structure by breaking down the molecule at its most labile bonds. While specific fragmentation data from proprietary studies are not publicly detailed, analysis would likely show fragmentation corresponding to the loss of the ethyl group or the carboxylate moiety.

Table 1: Mass Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C8H9ClN2O2 chemicalbook.comsigmaaldrich.comnih.gov
Molecular Weight 200.62 g/mol chemicalbook.com
IUPAC Name This compound

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein target. This technique allows for the visualization of how a compound like this compound might bind to a biological target at the atomic level, providing a basis for understanding its potential biological activity.

The process involves placing the three-dimensional structure of the ligand into the binding site of a target protein and evaluating the "fit" using a scoring function. These studies are instrumental in screening virtual libraries of compounds to identify potential drug candidates and in refining the structure of lead compounds to improve their binding affinity and selectivity.

Prediction of Target Binding and Interactions

Molecular docking simulations for this compound would be employed to predict its binding mode within the active site of a specific biological target, such as an enzyme or receptor. The predictions generated from these simulations can identify key intermolecular interactions that stabilize the ligand-protein complex.

Based on the structure of this compound, several types of interactions can be predicted:

Hydrogen Bonding: The amino group (-NH2) and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively. These are crucial for specific recognition by the target protein.

Hydrophobic Interactions: The pyridine ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Ligand-based models can be utilized in the early stages of drug discovery to get an indication of potential off-target interactions that might be associated with adverse effects nih.gov. By mapping these potential interactions, researchers can prioritize compounds for further experimental testing.

Mechanistic Insights into Biological Activity

Molecular docking provides significant mechanistic insights into how a compound might exert its biological effect. If this compound is docked into the active site of an enzyme, the simulation can reveal whether it blocks the substrate from binding, thereby acting as a competitive inhibitor nih.gov.

For instance, docking studies can help achieve key objectives for identifying new selective inhibitors of enzymes like Aspartate semialdehyde dehydrogenase (ASADH) nih.gov. By visualizing the binding pose, researchers can understand why a particular compound is active. The docking model might show that the compound's conformation and interactions within the active site physically obstruct the catalytic machinery of the enzyme or prevent a necessary conformational change for its function nih.gov. These computational studies can guide the synthesis and testing of new analogs to validate the predicted mechanism of action nih.gov.

Evaluation of Binding Affinity

A critical output of molecular docking is the evaluation of binding affinity, which is typically expressed as a docking score or a calculated binding free energy (ΔG) nih.gov. This value quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy value generally indicates a more stable and favorable ligand-protein complex mdpi.comsemanticscholar.org.

The scoring functions used in docking programs estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty. These scores are used to rank different compounds from a virtual library, allowing researchers to prioritize those with the highest predicted affinity for synthesis and biological evaluation mdpi.com. While these scores are approximations, they provide a valuable tool for comparative analysis. For example, a study might compare the docking score of this compound against a known inhibitor to gauge its potential potency.

Table 2: Illustrative Docking Score Data for a Hypothetical Target

Compound Target Protein Docking Score (kcal/mol) Predicted Interactions
This compound Kinase X -8.2 Hydrogen bond with ASP145, Pi-stacking with PHE80
Known Inhibitor A Kinase X -9.5 Hydrogen bond with ASP145, Hydrophobic interaction with LEU25

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling Ethyl 4-amino-6-chloronicotinate in laboratory settings?

  • Methodological Answer : Follow protocols for chlorinated nicotinic acid derivatives:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
  • Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; remove contact lenses if present .
  • Spill Management : Use PPE (gloves, goggles), ventilate the area, and collect spilled material in sealed containers to avoid environmental contamination .
  • Fire Hazards : Use water spray, CO₂, or dry chemical extinguishers; avoid methods that generate toxic fumes .

Q. How can this compound be synthesized, and what are the key characterization steps?

  • Methodological Answer :

  • Synthesis : Adapt methods for nicotinate esters. For example, react 4-amino-6-chloronicotinic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .
  • Characterization :
  • NMR : Look for signals at δ 116.6 (CN), 63.6 (CH₂Ph), and 13.7 ppm (OCH₂CH₃) to confirm ester and substituent positions .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 469 [M+H]⁺) .
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound in environmental studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference metabolite data (e.g., 6-CNA derivatives) from EFSA reviews and primary studies to identify method-specific biases .
  • Controlled Experiments : Replicate degradation conditions (pH, temperature, microbial activity) while spiking samples with isotopically labeled compound (e.g., ¹³C) to track pathways .
  • Statistical Validation : Apply multivariate analysis to distinguish artifacts from true degradation products .

Q. What advanced spectroscopic techniques are optimal for probing the electronic structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal diffraction .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-31G* level) to validate electronic effects of the chloro and amino groups .
  • UV-Vis Spectroscopy : Correlate absorption maxima (e.g., ~300 nm) with π→π* transitions in the pyridine ring .

Q. How should researchers design experiments to study the compound’s role in pesticide metabolite formation while ensuring reproducibility?

  • Methodological Answer :

  • Experimental Design :
  • Variables : Control light exposure, soil type, and microbial communities to isolate degradation mechanisms .
  • Replicates : Include triplicate samples and negative controls to account for environmental variability .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis, characterization, and statistical methods in supplementary files .
  • Data Sharing : Publish raw chromatographic and spectral data in repositories (e.g., Zenodo) with DOIs for transparency .

Methodological & Analytical Focus

Q. What strategies ensure accurate quantification of this compound in complex matrices like biological samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges; optimize elution solvents (e.g., acetonitrile:water 80:20) .
  • Calibration : Prepare matrix-matched standards to correct for ion suppression/enhancement in LC-MS/MS .
  • Validation : Assess recovery rates (≥80%) and limit of quantification (LOQ < 1 ppb) via spike-and-recovery experiments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for transition-state modeling; apply NBO analysis to evaluate charge distribution at C-6 .
  • Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rate constants under varying solvents (e.g., DMSO vs. ethanol) .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to publishing studies involving hazardous intermediates like this compound?

  • Methodological Answer :

  • Safety Reporting : Disclose PPE requirements, waste disposal protocols, and emergency procedures in the "Experimental" section .
  • Data Integrity : Archive spectra and chromatograms in supplemental materials; cite IRB/IACUC approvals if human/animal studies are involved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.